molecular formula C15H13BrO B14444287 [4-(1-Bromoethyl)phenyl]-phenylmethanone CAS No. 79316-80-6

[4-(1-Bromoethyl)phenyl]-phenylmethanone

Cat. No.: B14444287
CAS No.: 79316-80-6
M. Wt: 289.17 g/mol
InChI Key: GSMWPWRAESXAJU-UHFFFAOYSA-N
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Description

[4-(1-Bromoethyl)phenyl]-phenylmethanone is an organic compound that features a bromine atom attached to an ethyl group, which is further connected to a phenyl ring. This compound is a derivative of benzophenone, where one of the phenyl rings is substituted with a bromoethyl group. It is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Bromoethyl)phenyl]-phenylmethanone typically involves the bromination of an ethyl-substituted benzophenone derivative. One common method is the free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[4-(1-Bromoethyl)phenyl]-phenylmethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The ethyl group can be oxidized to form a carboxylic acid or ketone.

    Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of phenylmethanone derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

[4-(1-Bromoethyl)phenyl]-phenylmethanone is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: As a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: Potential use in the development of pharmaceutical compounds due to its reactivity and ability to form various derivatives.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(1-Bromoethyl)phenyl]-phenylmethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. The carbonyl group in the benzophenone moiety can participate in various reactions, including nucleophilic addition and reduction, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound without the bromoethyl substitution.

    4-Bromoacetophenone: A similar compound with a bromo group attached directly to the phenyl ring.

    4-(Bromomethyl)phenylboronic acid: A compound with a bromo group attached to a methyl group on the phenyl ring.

Uniqueness

[4-(1-Bromoethyl)phenyl]-phenylmethanone is unique due to the presence of both a bromoethyl group and a benzophenone moiety. This combination allows for diverse reactivity and the formation of various derivatives, making it a valuable compound in synthetic chemistry and research applications .

Properties

CAS No.

79316-80-6

Molecular Formula

C15H13BrO

Molecular Weight

289.17 g/mol

IUPAC Name

[4-(1-bromoethyl)phenyl]-phenylmethanone

InChI

InChI=1S/C15H13BrO/c1-11(16)12-7-9-14(10-8-12)15(17)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

GSMWPWRAESXAJU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)Br

Origin of Product

United States

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